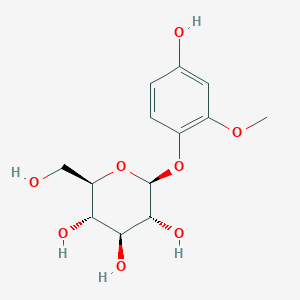

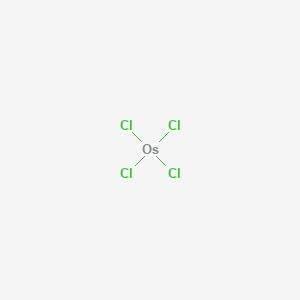

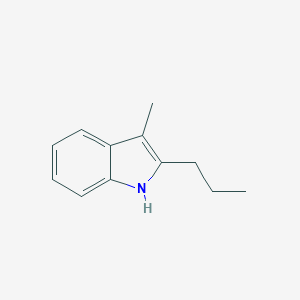

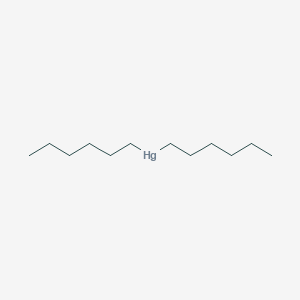

![molecular formula C6H4N4O B156054 Pyrimido[4,5-C]pyridazin-5(1H)-one CAS No. 34122-01-5](/img/structure/B156054.png)

Pyrimido[4,5-C]pyridazin-5(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimido[4,5-c]pyridazin-5(1H)-one derivatives are a class of heterocyclic compounds that have been extensively studied due to their diverse pharmacological activities and potential therapeutic applications. These compounds are known to exhibit a wide range of biological activities, including adenosine receptor antagonism, monoamine oxidase inhibition, and potential antiamnesic effects .

Synthesis Analysis

The synthesis of pyrimido[4,5-c]pyridazin-5(1H)-one derivatives has been achieved through various synthetic routes. An improved synthesis method involves the treatment of 3-methyl-6-(1-methylhydrazinyl) uracil with phenyl and alkyl glyoxal monohydrates, which are obtained by selenium dioxide oxidation of corresponding methyl ketones . Another approach for synthesizing 4-aryl-6,8-dimethyl derivatives involves a three-component reaction of 1,3-dimethylbarbituric acid with arylglyoxals in the presence of hydrazinium dihydrochloride . Additionally, new synthetic routes have been developed for related pyrimido[4,5-c]pyridazines, such as those related to the antibiotic fervenulin, using reactions of hydrazino uracils with phenacyl bromides or benzylidenehydrazino uracils with dimethylformamide dimethylacetal .

Molecular Structure Analysis

The molecular structure of pyrimido[4,5-c]pyridazin-5(1H)-one derivatives has been confirmed through various analytical techniques, including single-crystal X-ray analysis. This analysis has conclusively confirmed the structure of bridgehead bicyclic 6-6 heterocyclic compounds obtained from the synthesis of related heterocycles .

Chemical Reactions Analysis

Pyrimido[4,5-c]pyridazin-5(1H)-one derivatives undergo a variety of chemical reactions that allow for further functionalization and exploration of their biological activities. For instance, the reaction of 3-chloro-5-hydroxypyrimido[4,5-c]pyridazine with phosphorous oxychloride and N,N-dimethylaniline leads to the formation of 1,4-dihydro-3,5-dichloro-4-(4'-N,N-dimethylaminophenyl) pyrimido[4,5-c]pyridazine, whose structure was established by NMR spectra of dechlorination and hydrolysis products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimido[4,5-c]pyridazin-5(1H)-one derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and pharmacokinetics. For example, the presence of different substituents can significantly affect the affinity and selectivity of these compounds towards various adenosine receptor subtypes, as demonstrated by their Ki values in radioligand binding assays . The solubility, stability, and reactivity of these compounds can also be tailored through chemical modifications, which is essential for their potential as therapeutic agents.

科学的研究の応用

Chemical Synthesis and Catalysis

Pyrimido[4,5-c]pyridazin-5(1H)-one derivatives play a critical role in the field of chemical synthesis, acting as key intermediates for the production of various compounds. They are particularly significant in the development of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The utilization of diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, highlights the compound's versatility in facilitating one-pot multicomponent reactions. This approach not only simplifies the synthesis of complex molecules but also enhances the efficiency and sustainability of chemical processes Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023, ACS Omega.

Optoelectronic Materials

The integration of pyrimidine derivatives, including pyrimido[4,5-c]pyridazin-5(1H)-one, into π-extended conjugated systems, significantly contributes to the advancement of optoelectronic materials. These compounds, particularly when fused with pyridine or pyrimidine rings, exhibit promising applications in electronic devices, luminescent elements, and photoelectric conversion elements. The ability to design materials with enhanced electroluminescent properties and for use in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, underscores the potential of pyrimidine derivatives in the development of next-generation optoelectronic devices. The research into these materials is crucial for the creation of novel optoelectronic materials with superior performance and environmental sustainability G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018, Current Organic Synthesis.

Biological Significance and Optical Sensors

Pyrimido[4,5-c]pyridazin-5(1H)-one and its derivatives exhibit a range of biological activities, making them significant in the field of medicinal chemistry. These compounds are known for their application in developing biologically significant pyrimidine appended optical sensors, which have both recognition and sensing capabilities alongside their medicinal applications. The inherent ability of pyrimidine derivatives to form coordination as well as hydrogen bonds renders them suitable for use as sensing probes, demonstrating their versatility beyond pharmaceutical applications to include analytical and diagnostic applications Gitanjali Jindal, N. Kaur, 2021, Coordination Chemistry Reviews.

特性

IUPAC Name |

6H-pyrimido[4,5-c]pyridazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O/c11-6-4-1-2-9-10-5(4)7-3-8-6/h1-3H,(H,7,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMFFWQHOSUHLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC2=C1C(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421606 |

Source

|

| Record name | PYRIMIDO[4,5-C]PYRIDAZIN-5(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimido[4,5-C]pyridazin-5(1H)-one | |

CAS RN |

34122-01-5 |

Source

|

| Record name | PYRIMIDO[4,5-C]PYRIDAZIN-5(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。